Glycine-1-13C,15N

Overview

Description

Glycine-1-13C,15N is a labeled form of glycine, which is one of the non-essential amino acids for humans . It acts as an inhibitory neurotransmitter in the central nervous system . It also acts as a co-agonist along with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors .

Synthesis Analysis

The synthesis of Glycine-1-13C,15N involves the incorporation of 13C and 15N labels. The process of synthesis is complex and involves multiple transformations . For instance, Fmoc-glycine-15N, Fmoc-glycine-1-13C, or Fmoc-β-alanine can be coupled simultaneously at both ends of the growing chain .Molecular Structure Analysis

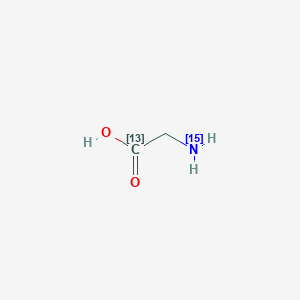

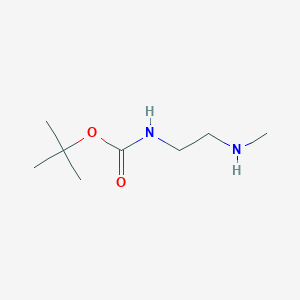

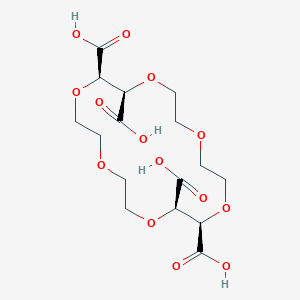

The linear formula of Glycine-1-13C,15N is H215NCH213CO2H . The molecular weight is 77.05 .Chemical Reactions Analysis

The chemical reactions involving Glycine-1-13C,15N are complex and can involve various pathways. For instance, it has been found that glycine can undergo transformations such as rearrangements and ring-chain tautomerisms .Physical And Chemical Properties Analysis

Glycine-1-13C,15N is a solid substance . It has a melting point of 240 °C (dec.) (lit.) . The mass shift is M+2 .Scientific Research Applications

Biomolecular NMR Spectroscopy

Glycine-1-13C,15N is extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy , particularly in the study of biomolecules . The incorporation of 13C and 15N isotopes into glycine allows for enhanced NMR signal detection, which is crucial for analyzing the structure, dynamics, and interactions of proteins and nucleic acids. This isotopic labeling facilitates the identification of glycine residues within larger biomolecular structures and provides insights into the folding patterns of proteins.

Metabolomics Research

In metabolomics, Glycine-1-13C,15N serves as an important tracer for studying metabolic pathways . By tracking the incorporation of the labeled carbon and nitrogen atoms into various metabolites, researchers can elucidate the flow of these elements through metabolic networks. This application is vital for understanding disease mechanisms, discovering biomarkers, and evaluating the effects of drugs on metabolism.

Microbial Nitrogen Cycling

The labeled glycine is used to investigate nitrogen cycling within microbial communities in various environments, such as forest soils . By adding Glycine-1-13C,15N to soil samples and analyzing the incorporation of the isotopes into microbial phospholipid fatty acids (PLFAs), scientists can assess the role of different microorganisms in nitrogen transformation and availability in the ecosystem.

Proteomics

In proteomics, Glycine-1-13C,15N is used for quantitative mass spectrometry-based analysis . The labeled glycine can be incorporated into proteins during cell culture, allowing for the differentiation between newly synthesized proteins and pre-existing ones. This technique is crucial for studying protein turnover, post-translational modifications, and protein-protein interactions.

Neuroscientific Research

Glycine is an inhibitory neurotransmitter in the central nervous system (CNS) and acts as a co-agonist at NMDA receptors . Glycine-1-13C,15N can be used to study glycine’s role in neurotransmission and its interaction with other neurotransmitters. This research has implications for understanding neurological disorders and developing targeted therapies.

Agricultural Soil Management

Studies have utilized Glycine-1-13C,15N to understand how nitrogen fertilizer and straw applications affect the uptake of amino acids by soil microorganisms during the growth stages of crops like wheat . This research helps in optimizing fertilizer use, improving soil health, and enhancing crop yields.

Mechanism of Action

Target of Action

Glycine-1-13C,15N is a labeled form of glycine, an amino acid that plays several key roles in the body. The primary targets of glycine are the central nervous system (CNS) and the N-methyl-D-aspartic acid (NMDA) receptors . Glycine acts as an inhibitory neurotransmitter in the CNS , and it also serves as a co-agonist along with glutamate, facilitating an excitatory potential at the glutaminergic NMDA receptors .

Mode of Action

Glycine-1-13C,15N interacts with its targets by binding to the glycine site on the NMDA receptor, which is a type of glutamate receptor in the CNS . This binding enhances the receptor’s response to glutamate, the primary excitatory neurotransmitter in the CNS . This interaction results in an increased excitatory potential, which can influence various neurological processes .

Biochemical Pathways

The action of Glycine-1-13C,15N primarily affects the glutamatergic pathway, specifically the functioning of the NMDA receptors . By acting as a co-agonist with glutamate, glycine can enhance the excitatory potential of these receptors, influencing various downstream effects such as synaptic plasticity, learning, and memory .

Result of Action

The molecular and cellular effects of Glycine-1-13C,15N’s action are primarily related to its role in enhancing the excitatory potential of NMDA receptors . This can influence a range of neurological processes, including synaptic plasticity, learning, and memory .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(15N)azanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-SUEIGJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C](=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

77.053 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine-1-13C,15N | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B43554.png)